molecular formula C11H18O2 B14566862 Methyl 2-methylnona-2,4-dienoate CAS No. 61382-50-1

Methyl 2-methylnona-2,4-dienoate

Cat. No.: B14566862
CAS No.: 61382-50-1
M. Wt: 182.26 g/mol
InChI Key: LCQDUTODHJWLBW-UHFFFAOYSA-N
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Description

Methyl 2-methylnona-2,4-dienoate is an organic compound with the molecular formula C11H18O2 It is a methyl ester derivative of nona-2,4-dienoic acid, characterized by the presence of a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylnona-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of nona-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylnona-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system to a saturated ester.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene system.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methylnona-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylnona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The conjugated diene system allows the compound to participate in various chemical reactions, influencing its reactivity and interactions with biological molecules. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylnona-2,4-dienoate: Similar in structure but with different substitution patterns.

    Methyl 2,4-pentadienoate: A shorter chain analogue with similar reactivity.

    Methyl 2,4-hexadienoate: Another related compound with a different chain length.

Uniqueness

This compound is unique due to its specific chain length and substitution pattern, which influence its chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable.

Properties

CAS No.

61382-50-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-methylnona-2,4-dienoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h7-9H,4-6H2,1-3H3

InChI Key

LCQDUTODHJWLBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=C(C)C(=O)OC

Origin of Product

United States

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